molecular formula C14H16BrNOS B4933724 2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol

2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol

Cat. No.: B4933724
M. Wt: 326.25 g/mol
InChI Key: GAFAHCNNRPVCOP-UHFFFAOYSA-N
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Description

2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol is an organic compound that features a brominated thiophene ring, a phenylethanol moiety, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol typically involves multiple steps. One common route includes the bromination of thiophene to form 4-bromothiophene, followed by its conversion to 4-bromothiophen-2-ylmethanol. This intermediate is then reacted with methylamine and phenylethanol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring and the phenylethanol moiety can interact with specific sites on the target molecules, leading to changes in their activity or function. The methylamino group can also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromothiophen-2-ylmethanol
  • 4-Bromothiophene-2-carboxaldehyde
  • 2-Thiophenemethanol, 4-bromo-

Uniqueness

2-[(4-Bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol is unique due to the presence of both a brominated thiophene ring and a phenylethanol moiety, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNOS/c1-16(8-13-7-12(15)10-18-13)9-14(17)11-5-3-2-4-6-11/h2-7,10,14,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFAHCNNRPVCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CS1)Br)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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